molecular formula C14H11ClN4 B5626845 6-chloro-2-hydrazino-4-phenylquinazoline CAS No. 57370-20-4

6-chloro-2-hydrazino-4-phenylquinazoline

Cat. No. B5626845
CAS RN: 57370-20-4
M. Wt: 270.72 g/mol
InChI Key: XZEPOFNTLFSHFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinazoline derivatives often involves reactions between specific chloroquinoline carbaldehydes and phenylhydrazinium chlorides, producing various biologically active hydrazones and pyrazolo[3,4-b]quinolines. These reactions can be driven by different conditions, such as dry grinding or methanol presence, leading to compounds with potential value due to their antimicrobial and antiviral activities (Kumara et al., 2016).

Molecular Structure Analysis

The molecular structure of 6-chloro-2-hydrazino-4-phenylquinazoline and its derivatives is characterized by their crystallography, indicating how molecules are linked through hydrogen bonds and π-π stacking interactions to form complex structures. These interactions contribute to the compound's stability and biological activities (Kumara et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 6-chloro-2-hydrazino-4-phenylquinazoline derivatives can lead to a variety of compounds with significant pharmacological activities. These include the formation of hydrazones and osazones when reacted with monosaccharides, showcasing the compound's versatility in synthetic chemistry (El‐Hiti et al., 2000).

Physical Properties Analysis

The physical properties of 6-chloro-2-hydrazino-4-phenylquinazoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and intermolecular interactions, as illustrated by their detailed crystallographic analysis (Kumara et al., 2016).

Safety and Hazards

The safety and hazards associated with 6-chloro-2-hydrazino-4-phenylquinazoline are not well-documented. Sigma-Aldrich, a supplier of the compound, does not provide analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(6-chloro-4-phenylquinazolin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-10-6-7-12-11(8-10)13(18-14(17-12)19-16)9-4-2-1-3-5-9/h1-8H,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEPOFNTLFSHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353585
Record name (6-chloro-4-phenylquinazolin-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659505
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

57370-20-4
Record name (6-chloro-4-phenylquinazolin-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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